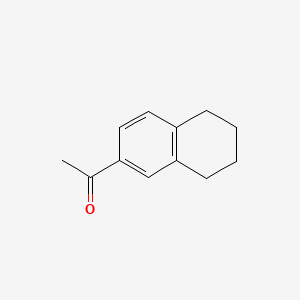

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone

Description

Properties

IUPAC Name |

1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPUKHYQNXSSKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(CCCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047163 | |

| Record name | 6-Acetyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774-55-0 | |

| Record name | 6-Acetyltetralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=774-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Acetyltetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 774-55-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(5,6,7,8-tetrahydro-2-naphthalenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Acetyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5,6,7,8-tetrahydro-2-naphthyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-ACETYLTETRALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L3DBR6DE6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Method Overview

The most common and classical method for synthesizing 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone involves the Friedel-Crafts acylation of 5,6,7,8-tetrahydronaphthalene with acetyl chloride or acetic anhydride. This reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), under anhydrous conditions.

Reaction Conditions

- Reagents: 5,6,7,8-tetrahydronaphthalene, acetyl chloride (or acetic anhydride), AlCl₃

- Solvent: Anhydrous conditions, often using inert solvents like dichloromethane or carbon disulfide

- Temperature: Controlled low to moderate temperatures (0–40°C) to minimize side reactions

- Time: Several hours, depending on scale and conditions

Mechanism

The Lewis acid activates the acetyl chloride, generating an acylium ion that electrophilically attacks the aromatic ring of tetrahydronaphthalene at the 2-position, yielding the ketone product.

Industrial Adaptations

- Use of continuous flow reactors for better temperature control and reproducibility

- Optimization of catalyst loading and reaction time to maximize yield and purity

- Advanced purification techniques such as distillation or recrystallization to isolate the product

| Parameter | Typical Value/Condition |

|---|---|

| Catalyst | Aluminum chloride (AlCl₃) |

| Acylating agent | Acetyl chloride or acetic anhydride |

| Solvent | Anhydrous dichloromethane or CS₂ |

| Temperature | 0–40°C |

| Reaction time | 2–6 hours |

| Yield | 70–85% (reported in literature) |

Alternative Synthetic Routes: Catalytic Cross-Coupling

Method Overview

Recent research has explored palladium- or nickel-catalyzed cross-coupling reactions to synthesize this compound derivatives. These methods involve coupling of halogenated tetrahydronaphthalene precursors with acetyl-containing partners under inert atmosphere.

Reaction Conditions

- Catalysts: Pd or Ni complexes

- Solvent: Chlorobenzene or other high-boiling inert solvents

- Temperature: Around 100°C

- Atmosphere: Inert (nitrogen or argon)

Advantages

- High regioselectivity

- Potential for functional group tolerance

- Useful for complex derivative synthesis

Oxime Formation and Derivative Synthesis

Method Overview

This compound can be converted to its oxime derivative by reaction with hydroxylamine hydrochloride in the presence of sodium acetate.

Reaction Conditions

- Reagents: Hydroxylamine hydrochloride, sodium acetate

- Solvent: Ethanol/water mixture

- Temperature: Reflux for 3 hours

- Yield: Up to 99%

This method is useful for further functionalization and biological activity studies.

Reduction and Oxidation Reactions for Derivative Preparation

- Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone group to the corresponding alcohol.

- Oxidation: Potassium permanganate or chromium trioxide can oxidize the ketone to carboxylic acid derivatives.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Friedel-Crafts Acylation | 5,6,7,8-tetrahydronaphthalene, acetyl chloride, AlCl₃, anhydrous solvent, 0–40°C | 70–85 | Classical, widely used, scalable |

| Catalytic Cross-Coupling | Halogenated tetrahydronaphthalene, Pd/Ni catalyst, chlorobenzene, 100°C, inert atmosphere | Variable | Useful for derivatives, complex synthesis |

| Oxime Formation | Hydroxylamine hydrochloride, sodium acetate, ethanol/water, reflux 3 h | ~99 | For derivative synthesis and bioactivity studies |

| Reduction | NaBH₄ or LiAlH₄, methanol or ether | High | Converts ketone to alcohol |

| Oxidation | KMnO₄ or CrO₃, acidic medium | Moderate | Converts ketone to carboxylic acid |

Analytical Techniques for Structural Confirmation

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows methyl and methylene protons at δ 1.83–2.84 ppm

- ^13C NMR shows carbonyl carbon near 190 ppm

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and purity

- Fourier Transform Infrared Spectroscopy (FTIR): Carbonyl stretch around 1647 cm⁻¹

- X-ray Crystallography: Used for detailed structural and crystal packing analysis, especially for halogenated derivatives

Research Findings and Applications

- The compound serves as a key intermediate in synthesizing antiviral agents and retinoid analogues.

- Derivatives synthesized from this ketone have shown promising biological activities, including antiviral effects comparable to acyclovir.

- Optimization of synthetic routes has enabled high yields and purity suitable for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions: 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetic acid.

Reduction: Formation of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanol.

Substitution: Formation of halogenated derivatives such as 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)bromide.

Scientific Research Applications

Applications in Fragrance and Cosmetics

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone is primarily utilized in the fragrance industry due to its pleasant aroma and stability. Its applications include:

- Perfumes and Fragrances : The compound is incorporated into alcoholic fine fragrances for its aromatic properties.

- Detergents and Fabric Softeners : It serves as a key ingredient in liquid detergents and concentrated fabric softeners due to its stability and resistance to discoloration .

- Antiperspirants : The compound is also used in personal care products like antiperspirants for its scent retention qualities .

Pharmaceutical Applications

In the pharmaceutical sector, this compound acts as an intermediate in the synthesis of various drugs. Its structural characteristics allow it to be a precursor for compounds with potential therapeutic effects. Research has indicated its role in:

- Drug Development : It is used in the synthesis of bioactive molecules that exhibit pharmacological properties.

- Research Studies : Investigations into its efficacy as a pharmaceutical intermediate have shown promising results in developing new therapeutic agents .

Material Science Applications

The compound's unique chemical structure lends itself to applications in material sciences:

- Polymer Chemistry : It can be utilized as a building block in the synthesis of polymers with enhanced properties.

- Gelling Agents : Research has indicated potential uses as gelling agents in various formulations due to its ability to form stable gels under specific conditions .

Case Studies

Several studies have documented the effectiveness of this compound in various applications:

- Fragrance Stability Study :

- Pharmaceutical Intermediate Research :

- Cosmetic Formulation Optimization :

Mechanism of Action

The mechanism of action of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone, also known as 6-acetyl-1,2,3,4-tetrahydronaphthalene, is a chemical compound with significant biological activity. It has garnered attention for its potential applications in pharmaceuticals and its interactions with various biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₂H₁₄O

- Molecular Weight : 174.24 g/mol

- CAS Number : 774-55-0

- InChI Key : VEPUKHYQNXSSKV-UHFFFAOYSA-N

- Solubility : Slightly soluble in water

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily through its interaction with cellular pathways. Some of the key mechanisms include:

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which may protect cells from oxidative stress.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes that are crucial in cancer progression and other diseases.

- Cell Proliferation Modulation : Studies indicate that it can influence cell proliferation rates in various cancer cell lines.

Biological Activity Data

Study 1: Antioxidant Properties

A study published in Molecules highlighted the antioxidant capacity of this compound. The compound was tested against common free radicals and showed a high degree of scavenging activity. The IC50 value for DPPH radical scavenging was reported to be significantly lower than that of standard antioxidants like ascorbic acid .

Study 2: Enzyme Inhibition

Research indicated that this compound effectively inhibits the activity of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cancer cell survival. The inhibition was dose-dependent, with significant effects observed at concentrations as low as 10 µM . This suggests potential therapeutic applications in oncology.

Study 3: Cytotoxic Effects on Cancer Cells

In vitro studies demonstrated that this compound induces apoptosis in human breast cancer cells (MCF-7). The compound triggered caspase activation and increased levels of phosphorylated H2AX, indicating DNA damage response activation . The IC50 for cytotoxicity was noted at approximately 25 µM.

Q & A

What are the common synthetic routes for 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone, and what analytical techniques are used to confirm its structure?

Basic Research Focus

The compound is synthesized via Friedel-Crafts acylation using acetyl chloride or acetic anhydride with a tetrahydronaphthalene derivative. For example, catalytic cross-coupling reactions employ palladium or nickel catalysts under inert conditions (e.g., chlorobenzene solvent at 100°C) . Post-synthesis, structural confirmation relies on 1H-NMR (chemical shifts at δ 1.83–2.84 ppm for methyl/methylene groups) and 13C-NMR (carbonyl peak ~190 ppm) . High-resolution mass spectrometry (HRMS) and FTIR (C=O stretch ~1647 cm⁻¹) further validate purity and functional groups .

How can halogen interactions in derivatives of this compound influence crystal packing, and what methods are used to analyze these interactions?

Advanced Research Focus

In brominated analogs (e.g., 1-(4-Bromo-3,5,5,6,8,8-hexamethyl-tetrahydronaphthalen-2-yl)ethanone), Type I (C–Br···Br–C, α ≈ 180°) and Type II (α1 ≈ 180°, α2 ≈ 90°) halogen bonds dictate crystal packing . X-ray crystallography with geometric parameter analysis (bond lengths: Br–C ~1.917 Å) and Hirshfeld surface modeling are critical . Puckering parameters (Cremer-Pople) assess tetrahydronaphthalene ring conformation . Synchrotron radiation may resolve weak interactions in low-symmetry crystals .

What are the recommended safety precautions when handling this compound given limited toxicological data?

Basic Research Focus

While health hazards are not classified, P261 (avoid inhalation) and P262 (prevent skin/eye contact) are advised due to unstudied toxicological profiles . Use fume hoods, nitrile gloves, and lab coats. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Regularly consult updated SDS sheets and prioritize in vitro toxicity screening (e.g., Ames test) before in vivo studies .

What strategies are effective in optimizing the yield of α,β-unsaturated derivatives synthesized from this compound?

Advanced Research Focus

For α,β-unsaturated γ-hydroxy butyrolactams, Claisen-Schmidt condensation with aldehydes (e.g., 4-methoxybenzaldehyde) under basic conditions (NaOH/EtOH) achieves ~79% yield . Catalytic systems like CuOAc/BINAP with DTBP as an oxidant enhance α-allylation efficiency (64% yield) . Solvent polarity adjustments (e.g., chlorobenzene vs. DMF) and temperature gradients (80–100°C) minimize side reactions. Purification via silica chromatography (EtOAc/hexane gradients) ensures product isolation .

How do computational methods aid in predicting the environmental persistence of this compound and its metabolites?

Advanced Research Focus

In silico QSAR models predict biodegradability and bioaccumulation using logP (experimental ~1.35–1.92) . Metabolite pathways (e.g., hydroxylation at tetrahydronaphthalene positions) are simulated via docking studies with cytochrome P450 enzymes . Environmental fate is modeled using EPI Suite, incorporating half-life data from photolysis (UV-Vis spectra) and hydrolysis (pH-dependent stability) . Experimental validation via LC-MS/MS tracks metabolite formation in microcosm studies .

How do structural modifications at the tetrahydronaphthalene ring affect odor profiles in fragrance applications?

Advanced Research Focus

Methyl or tert-butyl substituents at positions 3, 5, or 8 enhance musk odor intensity by increasing steric bulk and electron density (e.g., logP >1.5 correlates with olfactory receptor binding) . Gas chromatography-olfactometry (GC-O) and comparative NMR of analogs (e.g., 1-(3,8,8-trimethyl-tetrahydronaphthalen-2-yl)ethanone) identify key odorants . Conformational analysis (DFT calculations) links ring puckering to volatility and scent longevity .

What contradictions exist in reported synthetic yields, and how can they be resolved?

Advanced Research Focus

Discrepancies in yields (e.g., 64% vs. 79% for similar reactions) arise from catalyst loading (0.1–0.2 mmol), solvent purity, or stirring efficiency . DOE (Design of Experiments) optimizes variables: reaction time (12–24 hr), temperature (80–120°C), and molar ratios (1:1 to 1:3 ketone:aldehyde). Replication under inert atmospheres (N2/Ar) and strict moisture control improves reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.